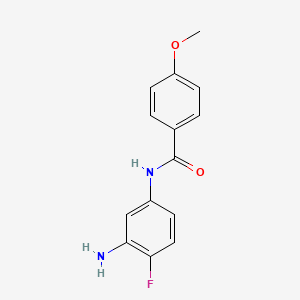

N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide

説明

N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide is a compound that is structurally related to various benzamide derivatives with potential biological activities. While the specific compound is not directly studied in the provided papers, the related compounds exhibit a range of activities, including anticancer properties and receptor binding affinities.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multi-step reactions starting from simple aromatic compounds. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . Such synthetic routes could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using X-ray crystallography, which provides detailed information about the crystal system, space group, and bond lengths and angles . Density functional theory (DFT) calculations are also used to optimize geometric parameters and compare them with experimental data . These methods would be applicable to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of an amino group and a methoxy group in the compound suggests potential reactivity in nucleophilic substitution reactions or participation in the formation of hydrogen bonds, as seen in the crystal packing of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refractivity and polarizability, can be studied through measurements of density and refractive index . These properties are influenced by the molecular structure and can affect the compound's interaction with biological targets. For this compound, similar studies could elucidate its physical and chemical behavior in various environments.

Relevant Case Studies

Case studies of related benzamide derivatives demonstrate their potential as therapeutic agents. For example, certain derivatives show marked inhibition against various cancer cell lines, indicating promising anticancer activity . Additionally, structural modifications on benzamide derivatives can affect their binding affinity to receptors, as seen in a study on dopamine D(4) receptor ligands . These findings suggest that this compound could also have significant biological activities worth exploring in case studies.

科学的研究の応用

Molecular Structure Analysis

Research by Karabulut et al. (2014) on a closely related compound involved the preparation and characterization through NMR, elemental analysis, and X-ray diffraction. They evaluated the impact of intermolecular interactions on the molecular geometry, providing insights into how such compounds' structural configurations might influence their physical and chemical properties (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Electrochemical Studies and Antioxidant Activity

Jovanović et al. (2020) conducted electrochemical oxidation studies on amino-substituted benzamide derivatives, uncovering their potential as powerful antioxidants. This work highlights the importance of understanding electrochemical behaviors in developing new antioxidant agents, which could be relevant for similar compounds (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Antiviral Activity

A study by Ji et al. (2013) on N-phenylbenzamide derivatives, including structures similar to the compound , demonstrated significant antiviral activity against Enterovirus 71, suggesting potential applications in antiviral drug development (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).

Synthetic Methodologies

Li et al. (2019) described a Rh(III)-catalyzed synthesis method for constructing 3-amino-4-arylisoquinolinone frameworks, demonstrating a novel approach to generating complex structures that could be applicable to synthesizing compounds like N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide (Li, Wu, Chang, Lu, & Wang, 2019).

Antibacterial and Antimicrobial Activity

Research into semicarbazone derivatives by Ahsan et al. (2016) explored their synthesis and antimicrobial activities, offering a glimpse into how functionalized benzamide compounds could serve as potent antimicrobial agents. This could imply potential antibacterial or antimicrobial applications for this compound related compounds (Ahsan, Amir, Bakht, Samy, Hasan, & Nomani, 2016).

特性

IUPAC Name |

N-(3-amino-4-fluorophenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTLSPZREWVXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

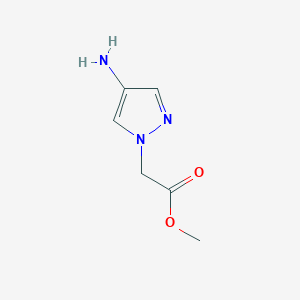

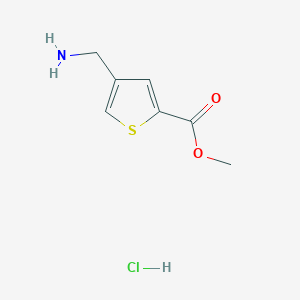

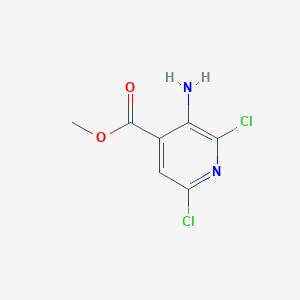

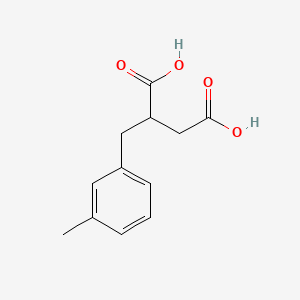

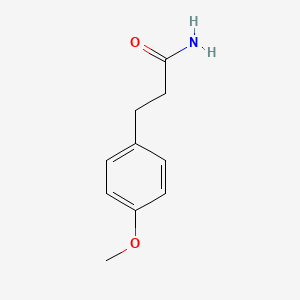

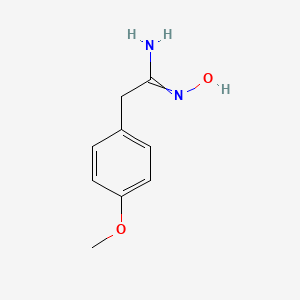

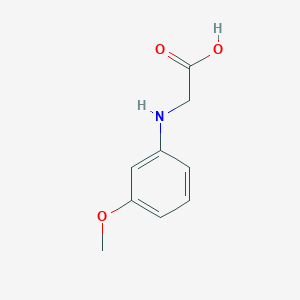

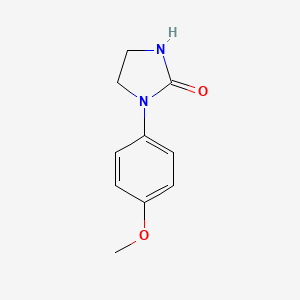

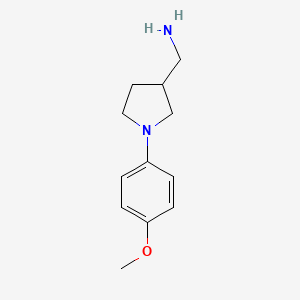

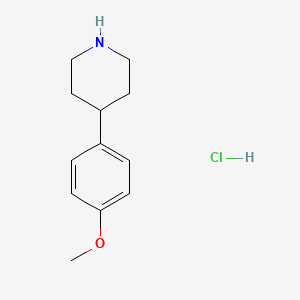

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid](/img/structure/B3023163.png)